molecular formula C24H29Cl2NO.HCl B1663074 SB 612111 hydrochloride CAS No. 371980-98-2

SB 612111 hydrochloride

Cat. No. B1663074
M. Wt: 454.9 g/mol
InChI Key: DCKUVQADDNMWEF-DQFHVVJASA-N
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Description

SB 612111 hydrochloride is a selective NOP receptor antagonist . It has a high affinity for hORL-1 and exhibits selectivity for μ-, κ- and δ-receptors . It effectively antagonizes the pronociceptive action of Nociceptin in an acute pain model .


Molecular Structure Analysis

The molecular formula of SB 612111 hydrochloride is C24H29Cl2NO.HCl . Its molecular weight is 454.86 . The IUPAC name is (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol hydrochloride .


Physical And Chemical Properties Analysis

SB 612111 hydrochloride is a white to beige powder . It is soluble to 100 mM in DMSO and to 50 mM in ethanol . It should be stored at -20°C .

Future Directions

While specific future directions are not mentioned, the ability of SB 612111 hydrochloride to antagonize the pronociceptive action of Nociceptin and its potential antidepressant effects suggest it could be further explored in pain and mood disorder research .

properties

IUPAC Name

(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29Cl2NO.ClH/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26;/h2-7,17-18,23,28H,8-15H2,1H3;1H/t17-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKUVQADDNMWEF-DQFHVVJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@H](C[C@@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028345
Record name SB 612111 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SB 612111 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Cippitelli, M Barnes, NT Zaveri, L Toll - Addiction Biology, 2020 - Wiley Online Library
… SB-612111 hydrochloride was obtained by NIDA Drug Supply Program (Catalog # NOCD-134). Test compounds were dissolved in vehicle containing 2% DMSO and 98% …
Number of citations: 9 onlinelibrary.wiley.com
A Rizzi, DD Sukhtankar, H Ding… - British journal of …, 2015 - Wiley Online Library
Background and purpose Using an innovative chemical approach, peptide welding technology ( PWT ), a tetrabranched derivative of nociceptin/orphanin FQ ( N / OFQ ) has been …
Number of citations: 27 bpspubs.onlinelibrary.wiley.com
K Wtorek, A Ghidini, L Gentilucci… - International Journal of …, 2022 - mdpi.com
… Antagonists (naloxone hydrochloride or SB-612111 hydrochloride) were intraperitoneally (ip) administered 15 min prior to the peptide or vehicle injection at the dose of 1 mg/kg. A …
Number of citations: 3 www.mdpi.com
MM OLIVEIRA - 2021 - repositorio.ufpe.br
… Para investigar a atuação do sistema N/OFQ, foi utilizado o antagonista do receptor NOP, SB-612111 (SB-612111 hydrochloride) Sigma-Aldrich, EUA. A droga foi dissolvida e diluída …
Number of citations: 0 repositorio.ufpe.br

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